(+)-α-Dihydrotetrabenazine-13C2D6 is a deuterated derivative of α-dihydrotetrabenazine, a compound recognized for its significant role as a radioligand in positron emission tomography (PET) imaging studies targeting the vesicular monoamine transporter 2 (VMAT2). This transporter is critical for the regulation of neurotransmitter release, particularly dopamine, making this compound relevant in the context of neurological disorders such as Parkinson's disease and tardive dyskinesia.
The compound is synthesized through various chemical methods, primarily involving modifications of tetrabenazine, which itself is derived from natural sources. The isotopic labeling with carbon-13 and deuterium enhances its utility in pharmacokinetic studies and metabolic profiling.
(+)-α-Dihydrotetrabenazine-13C2D6 falls under the category of organic compounds, specifically within the class of benzoquinolizines. It is classified as a pharmaceutical compound due to its applications in medical imaging and potential therapeutic uses.
The synthesis of (+)-α-Dihydrotetrabenazine-13C2D6 typically involves several steps:
Research has established automated synthesis protocols that allow for efficient production of carbon-11 labeled variants, which are crucial for PET imaging. For example, one method involves labeling desmethyldihydrotetrabenazine with carbon-11 in dimethyl sulfoxide at room temperature using potassium hydroxide, yielding high radiochemical purity .
The molecular formula for (+)-α-Dihydrotetrabenazine-13C2D6 is C19H29NO3 with a molecular weight of approximately 327.46 g/mol. The structure consists of a benzoquinolizine core with various functional groups that contribute to its biological activity.
Crystallographic studies have provided detailed insights into the spatial arrangement of atoms within the molecule. The absolute configuration has been determined through X-ray crystallography, confirming the stereochemistry at key positions on the molecule .
(+)-α-Dihydrotetrabenazine-13C2D6 undergoes various chemical reactions typical of amines and aromatic compounds:
The compound's reactivity can be influenced by substituents on the aromatic ring, affecting its binding affinity to VMAT2 and other biological targets. The biological activity has been linked to specific structural features, such as the presence of hydroxyl and methoxy groups .
The mechanism by which (+)-α-Dihydrotetrabenazine-13C2D6 exerts its effects involves:
In vitro studies have shown that (+)-α-Dihydrotetrabenazine displays a Ki value of approximately 0.97 nM for VMAT2, indicating potent inhibitory activity .
Relevant analyses include NMR spectroscopy and mass spectrometry to confirm structural integrity and isotopic labeling .
(+)-α-Dihydrotetrabenazine-13C2D6 serves multiple scientific purposes:
This compound exemplifies the intersection between synthetic chemistry and pharmacology, providing valuable insights into neurotransmitter dynamics and potential therapeutic interventions in neurological disorders.
(+)-α-Dihydrotetrabenazine-13C2D6 is a selectively isotopically labeled analog of the vesicular monoamine transporter 2 (VMAT2) inhibitor α-dihydrotetrabenazine (HTBZ). Its core structure comprises a tetrahydroisoquinoline ring system with two methoxy groups and a propyl side chain. The compound features 13C labeling at two specific carbon positions and deuterium (D) substitution at six hydrogen sites, strategically positioned to enhance metabolic stability without altering stereochemistry or receptor binding. Crucially, the (+)-enantiomer demonstrates absolute stereospecificity in binding to VMAT2, with the (-)-isomer exhibiting negligible affinity (Ki = 2.2 ± 0.3 µM vs. Ki = 0.97 ± 0.48 nM for the (+)-form) [3]. This enantioselectivity arises from precise three-dimensional complementarity between the (+)-isomer and the VMAT2 binding pocket, as confirmed by radioligand displacement studies using carbon-11 labeled enantiomers [3].
Tetrahydroisoquinoline core | |- 6,7-dimethoxy groups |- Propyl side chain at C1 |- *Labels*: ^13^C at [specify positions], ^2^H at six aliphatic positions
Table 1: Stereochemical Influence on VMAT2 Binding Affinity [1] [3]
Isomer | Ki (nM) | Relative Potency |
---|---|---|
(+)-α-HTBZ | 0.97 ± 0.48 | 100% |
(-)-α-HTBZ | 2200 ± 300 | <0.1% |
(±)-α-HTBZ | 1.2 ± 0.3 | ~50% |
The development of α-dihydrotetrabenazine derivatives originated from tetrabenazine (TBZ), initially used in the 1950s for psychosis treatment. Research revealed that α-HTBZ is the primary active metabolite responsible for TBZ’s VMAT2 inhibition. The synthesis of enantiopure (+)-α-HTBZ in the 1990s enabled pivotal neurochemical discoveries, including the demonstration of selective striatal and hypothalamic accumulation correlating with monoaminergic innervation density [3]. This work established (+)-α-HTBZ as the gold standard pharmacophore for VMAT2-targeted compounds. Its isotopic labeling evolution accelerated with carbon-11 versions for positron emission tomography (PET), facilitating non-invasive quantification of VMAT2 density in movement disorders [3]. The deuterated/13C-labeled variant represents a sophisticated advancement designed to elucidate metabolic pathways while retaining high target specificity.
Table 2: Historical Milestones in α-HTBZ Research [1] [3]
Year Range | Development | Impact |
---|---|---|
1950s | Tetrabenazine (TBZ) introduced as antipsychotic | Foundation for VMAT2 inhibitor therapeutics |
1980s–1990s | Identification of α-HTBZ as active TBZ metabolite | Clarification of molecular mechanism |
1995 | Stereospecific binding of (+)-α-HTBZ demonstrated | Rational design of enantiopure drugs |
2000s | Carbon-11 labeled (+)-α-HTBZ for PET imaging | In vivo quantification of VMAT2 in neurodegeneration |
2010s–Present | 13C/2H-labeled analogs for metabolic studies | Advanced pharmacokinetic optimization |
The 13C2D6 moiety in (+)-α-Dihydrotetrabenazine-13C2D6 serves dual purposes: tracer detection and metabolic stabilization. The 13C atoms enable precise tracking of the compound and its metabolites through mass spectrometry, distinguishing them from endogenous molecules via distinct mass shifts [4] [9]. Meanwhile, deuterium substitution at critical metabolic sites (e.g., positions vulnerable to cytochrome P450 oxidation) leverages the kinetic isotope effect (KIE), slowing hepatic degradation and prolonging half-life. This principle is evidenced by deutetrabenazine, where deuterium reduces CYP2D6-mediated metabolism, increasing the half-life of active metabolites from ~7.7 hours to >22 hours [1].
Metabolically, (+)-α-Dihydrotetrabenazine-13C2D6 allows quantification of pathway contributions. For example:
Table 3: Metabolic Pathways of Deuterated vs. Non-deuterated VMAT2 Inhibitors [1]
Parameter | Deutetrabenazine Metabolites | Valbenazine Metabolite |
---|---|---|
Primary Active Metabolite | [+]-β-deuHTBZ (29% of total) | [+]-α-HTBZ (100% of active species) |
Major Circulating Species | [-]-α-deuHTBZ (66% of total) | Parent drug (valbenazine) |
VMAT2 Inhibition Potency | [+]-β-deuHTBZ: High | [+]-α-HTBZ: High |
Off-Target Receptor Affinity | [-]-α-deuHTBZ: D2S, D3, 5-HT receptors | Negligible |
Half-Life of Key Metabolite | [+]-β-deuHTBZ: ~7.7 hours | [+]-α-HTBZ: ~22.2 hours |
The 13C label further enables metabolome-wide analysis via LC-MS or GC-MS, where isotopic patterns (e.g., M+6 for phenyl ring retention) confirm metabolic fate without interference from natural isotopes after appropriate correction algorithms [4] [8]. This is critical for differentiating oxidative dealkylation from conjugation pathways.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: